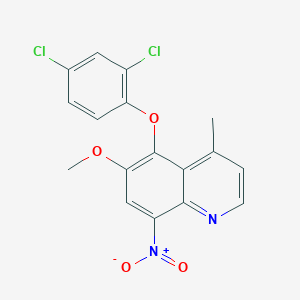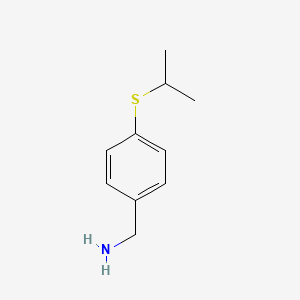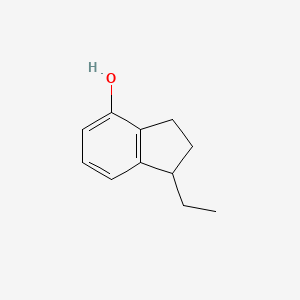![molecular formula C11H20N4O2 B8488219 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 365996-29-8](/img/structure/B8488219.png)
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an azido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the azido group is introduced via nucleophilic substitution.
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl carbamate (Boc) to form the desired product.
A common synthetic route involves the reaction of tert-butyl carbamate with a cyclohexyl azide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of cyclohexyl azide: This is achieved through the reaction of cyclohexyl halides with sodium azide.
Large-scale protection of the amine group: Using tert-butyl carbamate in the presence of a base, the amine group is protected to yield the final product.
化学反応の分析
Types of Reactions
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Various substituted cyclohexyl derivatives.
Reduction: Cyclohexylamines.
Oxidation: Oxidized cyclohexyl derivatives.
科学的研究の応用
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to form stable carbamate linkages. The azido group can participate in click chemistry reactions, forming triazoles that are useful in various biochemical applications. The compound can also act as a protecting group for amines, preventing unwanted reactions during synthesis .
類似化合物との比較
Similar Compounds
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications.
特性
CAS番号 |
365996-29-8 |
|---|---|
分子式 |
C11H20N4O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)/t8-,9+/m0/s1 |
InChIキー |
BYHGOVFTSYQQMW-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N=[N+]=[N-] |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-Bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol](/img/structure/B8488158.png)




![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B8488194.png)

![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-](/img/structure/B8488213.png)
![3-(4-Fluoro-phenyl)-5-methyl-[1,2,4]triazole](/img/structure/B8488225.png)

